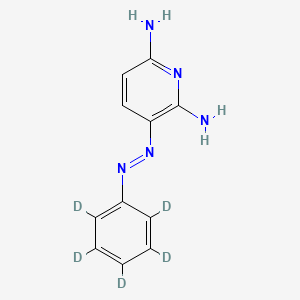![molecular formula C14H26N2 B13442921 {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is a synthetic organic compound characterized by its unique adamantyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the adamantyl core, followed by the introduction of the aminoethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the adamantyl core.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Scientific Research Applications
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- {[3-(2-Aminoethyl)-1-adamantyl]methyl}amine dihydrochloride
- {[3-(2-Aminoethyl)-5-ethyl-1-adamantyl]methyl}amine dihydrochloride
Uniqueness
{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride is unique due to its specific substitution pattern on the adamantyl core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H26N2 |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-5-methyl-1-adamantyl]ethanamine |
InChI |
InChI=1S/C14H26N2/c1-12-4-11-5-13(7-12,2-3-15)9-14(6-11,8-12)10-16/h11H,2-10,15-16H2,1H3 |
InChI Key |
LGRQKGNPTUVCEK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
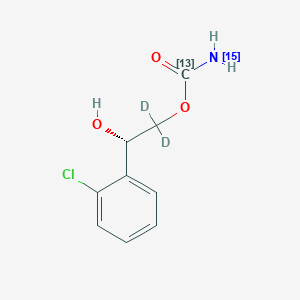
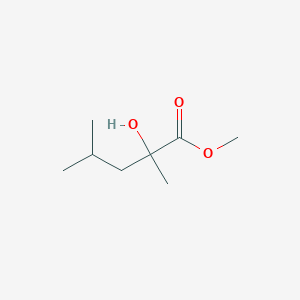
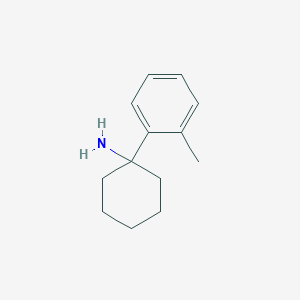
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
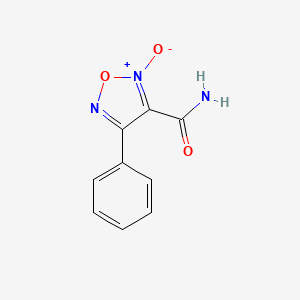
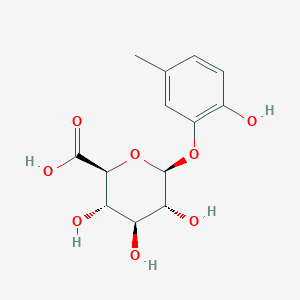
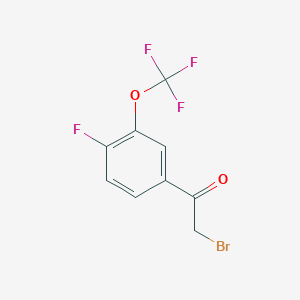
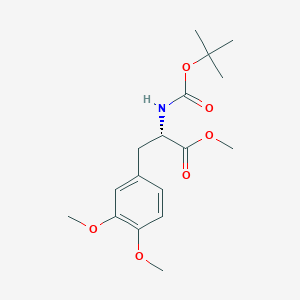

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)

